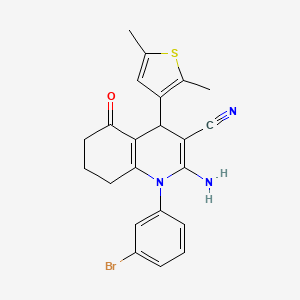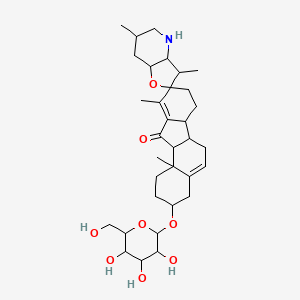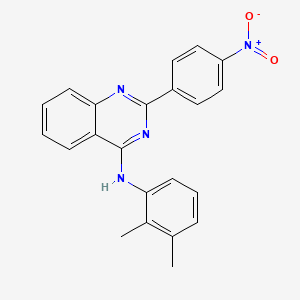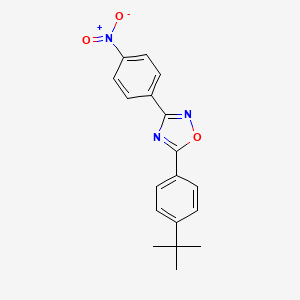
2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3-bromophényl)-4-(2,5-diméthylthiophène-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile est un composé organique complexe qui appartient à la classe des hexahydroquinoléines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La présence de divers groupes fonctionnels, tels que l'amino, le bromophényl, le diméthylthiophényl, l'oxo et le carbonitrile, contribue à ses propriétés chimiques uniques et à sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-Amino-1-(3-bromophényl)-4-(2,5-diméthylthiophène-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile implique généralement des réactions en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Réaction de condensation : La première étape implique la condensation d’un aldéhyde approprié avec un β-cétoester en présence d’une base pour former un intermédiaire β-énaminone.
Cyclisation : L’intermédiaire β-énaminone subit une cyclisation avec une amine appropriée et un cyanoacétamide pour former le noyau hexahydroquinoléine.
Introduction de groupe fonctionnel :
Oxydation : La dernière étape implique l’oxydation de l’intermédiaire pour introduire le groupe oxo.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, le criblage à haut débit des conditions de réaction et l’utilisation de catalyseurs pour améliorer le rendement et la sélectivité.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Amino-1-(3-bromophényl)-4-(2,5-diméthylthiophène-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir le groupe oxo en un groupe hydroxyle ou réduire le groupe nitrile en une amine.
Substitution : Les réactions de substitution nucléophile peuvent être utilisées pour remplacer l’atome de brome par d’autres groupes fonctionnels.
Condensation : Le groupe amino peut participer à des réactions de condensation pour former des imines ou des amides.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium, le trioxyde de chrome et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium, le borohydrure de sodium et l’hydrogénation catalytique sont couramment utilisés.
Substitution : Les nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés dans des réactions de substitution.
Condensation : Des catalyseurs acides ou basiques sont souvent utilisés pour faciliter les réactions de condensation.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés ou carboxyliques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, tels que les groupes alkyle, aryle ou hétérocycliques.
4. Applications de la recherche scientifique
La 2-Amino-1-(3-bromophényl)-4-(2,5-diméthylthiophène-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile présente plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’agent thérapeutique en raison de ses diverses activités biologiques, telles que les propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses.
Biologie chimique : Il est utilisé comme sonde pour étudier les voies biologiques et les interactions moléculaires.
Science des matériaux : Les propriétés chimiques uniques du composé en font un candidat pour le développement de nouveaux matériaux dotés de fonctionnalités spécifiques.
Pharmacologie : La recherche se concentre sur la compréhension de sa pharmacocinétique et de sa pharmacodynamique pour développer des formulations médicamenteuses efficaces.
Applications De Recherche Scientifique
2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics to develop effective drug formulations.
Mécanisme D'action
Le mécanisme d’action de la 2-Amino-1-(3-bromophényl)-4-(2,5-diméthylthiophène-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en :
Inhibant les enzymes : Il peut inhiber les enzymes clés impliquées dans les voies pathologiques, conduisant à des effets thérapeutiques.
Modulant les récepteurs : Le composé peut se lier et moduler l’activité de récepteurs spécifiques, affectant la signalisation cellulaire et la fonction.
Interagissant avec l’ADN/ARN : Il peut interagir avec les acides nucléiques, influençant l’expression des gènes et la synthèse des protéines.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Amino-1-(3-chlorophényl)-4-(2,5-diméthylthiophène-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile
- 2-Amino-1-(3-fluorophényl)-4-(2,5-diméthylthiophène-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile
- 2-Amino-1-(3-méthylphényl)-4-(2,5-diméthylthiophène-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile
Unicité
L’unicité de la 2-Amino-1-(3-bromophényl)-4-(2,5-diméthylthiophène-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile réside dans la présence du groupe bromophényl, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues. La combinaison des groupes bromophényl et diméthylthiophényl améliore son potentiel en tant que composé polyvalent pour diverses applications dans la recherche scientifique et l’industrie.
Propriétés
Numéro CAS |
441783-22-8 |
|---|---|
Formule moléculaire |
C22H20BrN3OS |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
2-amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20BrN3OS/c1-12-9-16(13(2)28-12)20-17(11-24)22(25)26(15-6-3-5-14(23)10-15)18-7-4-8-19(27)21(18)20/h3,5-6,9-10,20H,4,7-8,25H2,1-2H3 |
Clé InChI |
BVNFRYQRJZISEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)Br)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11628352.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628363.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11628365.png)
![(5E)-5-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11628367.png)


![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11628388.png)
![2-(2-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11628395.png)

![2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628401.png)
![4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11628406.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628416.png)
![2-(4-chlorophenyl)-3-[2-(2,3,6-trimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11628422.png)
